Monomethyl auristatin E intermediate-8 is a derivative of monomethyl auristatin E, a potent cytotoxic agent derived from marine sources, specifically dolastatin 10. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs) due to its ability to inhibit microtubule polymerization, thereby disrupting cell division and exhibiting antitumor activity. Monomethyl auristatin E intermediate-8 is classified under microtubule inhibitors and is noted for its application in targeted cancer therapies.
The synthesis of monomethyl auristatin E intermediate-8 typically involves several key steps, including the modification of the dolastatin scaffold. The process often employs solid-phase peptide synthesis techniques, allowing for the precise incorporation of amino acids and other functional groups necessary for its biological activity.
The efficiency of these methods has been demonstrated in various studies, with reported yields exceeding 65% under optimized conditions .
Monomethyl auristatin E intermediate-8 features a complex structure characterized by a core that includes a cyclic peptide backbone and a side chain that contributes to its cytotoxic properties. The molecular formula is typically represented as C₁₇H₁₉N₃O₄, indicating the presence of multiple functional groups that facilitate its interaction with microtubules.
The molecular weight of monomethyl auristatin E intermediate-8 is approximately 329.35 g/mol. Structural analyses using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have confirmed the integrity and composition of the synthesized compound .
Monomethyl auristatin E intermediate-8 participates in various chemical reactions primarily focused on conjugation with antibodies to form ADCs. The most significant reaction involves the formation of disulfide bonds between cysteine residues on antibodies and maleimide-functionalized intermediates.
This conjugation strategy enhances the selectivity and efficacy of ADCs while minimizing off-target effects .
Monomethyl auristatin E intermediate-8 exerts its cytotoxic effects by binding to tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest at the metaphase stage, ultimately triggering apoptosis in rapidly dividing cancer cells.
Monomethyl auristatin E intermediate-8 is a white to off-white powder, soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but shows limited solubility in water.
Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to assess its thermal stability and degradation profiles .
Monomethyl auristatin E intermediate-8 is primarily utilized in the development of ADCs for targeted cancer therapies. Its applications include:
The ongoing research into optimizing its use within ADCs continues to highlight its potential as a powerful therapeutic agent against various malignancies .
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3